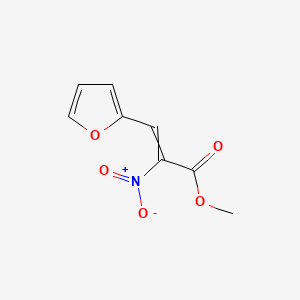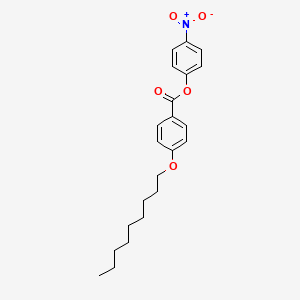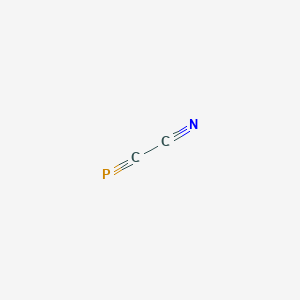![molecular formula C10H13Cl3NO4S- B14448290 1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate CAS No. 76431-29-3](/img/structure/B14448290.png)
1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidinone ring may also interact with biological targets, affecting their function .
類似化合物との比較
Similar compounds to 1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate include:
1,1,1-Trichloro-2-methyl-2-propanol: A chlorohydrin with preservative and anesthetic properties.
1,1,2-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
The uniqueness of this compound lies in its combination of a trichloromethyl group with an azetidinone ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
76431-29-3 |
|---|---|
分子式 |
C10H13Cl3NO4S- |
分子量 |
349.6 g/mol |
IUPAC名 |
[1,1,1-trichloro-3-(2-ethylsulfanyl-4-oxoazetidin-3-yl)butan-2-yl] carbonate |
InChI |
InChI=1S/C10H14Cl3NO4S/c1-3-19-8-5(7(15)14-8)4(2)6(10(11,12)13)18-9(16)17/h4-6,8H,3H2,1-2H3,(H,14,15)(H,16,17)/p-1 |
InChIキー |
FXVVQCRLWUYLSU-UHFFFAOYSA-M |
正規SMILES |
CCSC1C(C(=O)N1)C(C)C(C(Cl)(Cl)Cl)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


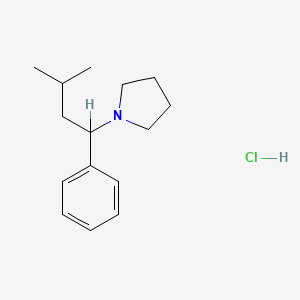
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
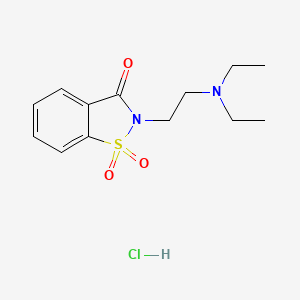
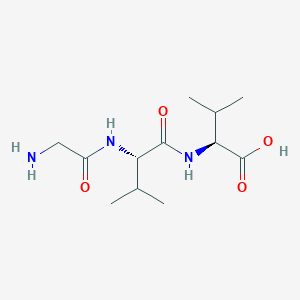

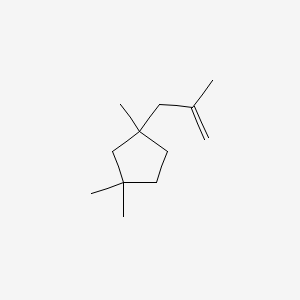
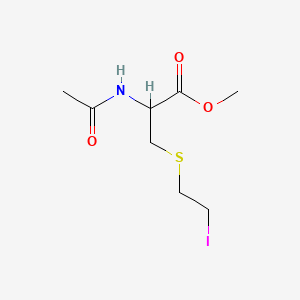
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
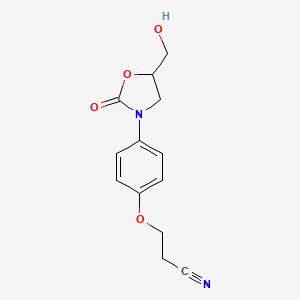
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
